Ethyl 5,5-diethoxypentanoate

Descripción general

Descripción

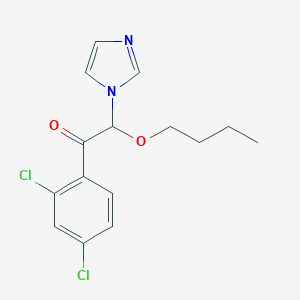

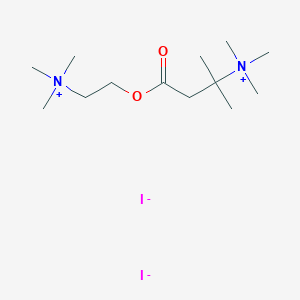

Ethyl 5,5-diethoxypentanoate is a chemical compound with the molecular formula C11H22O41. It’s a relatively complex organic molecule that falls under the category of esters1.

Synthesis Analysis

Unfortunately, the specific synthesis process for Ethyl 5,5-diethoxypentanoate is not readily available in the sources I have access to. However, esters like Ethyl 5,5-diethoxypentanoate are typically synthesized through a process known as esterification, which involves reacting an alcohol with a carboxylic acid in the presence of a strong acid catalyst.Molecular Structure Analysis

The specific molecular structure of Ethyl 5,5-diethoxypentanoate is not directly provided in the sources I have access to. However, based on its molecular formula, we can infer that it contains 11 carbon atoms, 22 hydrogen atoms, and 4 oxygen atoms1.Chemical Reactions Analysis

The specific chemical reactions involving Ethyl 5,5-diethoxypentanoate are not directly provided in the sources I have access to. However, as an ester, it can be expected to undergo reactions typical of this class of compounds, such as hydrolysis, transesterification, and reactions with Grignard reagents.Physical And Chemical Properties Analysis

The specific physical and chemical properties of Ethyl 5,5-diethoxypentanoate are not directly provided in the sources I have access to. However, based on its structure as an ester, it can be expected to have properties typical of this class of compounds, such as being less polar than the carboxylic acids from which they are derived, and having a characteristic fruity odor.Aplicaciones Científicas De Investigación

Intermediate for Synthesis : Ethyl 5-oxo-4-oxaspiro[2,3]hexane-1-carboxylate is a versatile intermediate for the synthesis of compounds like coumarin, isoxazolone, and pyrimidone derivatives (Kato, Katagiri, & Sato, 1979).

Anti-Juvenile Hormone Agents : Ethyl 4-(2-aryloxyhexyloxy)benzoates, which include compounds structurally related to Ethyl 5,5-diethoxypentanoate, show potential as anti-juvenile hormone agents (Furuta et al., 2006).

Synthesis of Edeine Analogs : Orthogonally protected diamino-hydroxypentanoic acids, synthesized using similar substrates, are used for producing edeine analogs (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Impact on Wine Aroma : Enantiomers of ethyl 2-hydroxy-4-methylpentanoate contribute significantly to the perception of fruity aromas in wine (Lytra et al., 2012).

Intermediate for Anti-Hypertension Drugs : Ethyl (R)-2-hydroxy-4-phenylbutanoate (R)-EHPB, a compound related to Ethyl 5,5-diethoxypentanoate, is an intermediate for anti-hypertension drugs (Oda et al., 1998).

Formation in Heated Fermented Media : Ethyl 5,5-diethoxypentanoate-related compounds like 5-methylfurfural diethyl acetal are formed during the heating of highly-sugared fermented media (Pisarintskiĭ & Ulezlo, 2000).

Synthesis of Proteinase Inhibitor : Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, another related compound, is synthesized as a potential proteinase inhibitor (Angelastro, Bey, Mehdi, & Peet, 1992).

Biofuel Production : γ-Valerolactone can be converted into ethyl valerate and pentyl valerate, suitable for biofuel applications (Chan-Thaw, Marelli, Psaro, Ravasio, & Zaccheria, 2013).

Modified Carbohydrate Synthesis : The synthesis of modified carbohydrates involves compounds in the 5,5-diethoxy-1,4-dihydroxypentan-2-one family (Valdersnes et al., 2012).

Safety And Hazards

The specific safety and hazard information for Ethyl 5,5-diethoxypentanoate is not directly provided in the sources I have access to. However, as with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.

Direcciones Futuras

The future directions for research or applications involving Ethyl 5,5-diethoxypentanoate are not directly provided in the sources I have access to. However, esters like Ethyl 5,5-diethoxypentanoate have a wide range of applications in fields such as synthetic organic chemistry, materials science, and biochemistry, suggesting many potential future directions.

Please note that this analysis is based on the limited information available and may not fully capture all aspects of Ethyl 5,5-diethoxypentanoate. For a more comprehensive understanding, further research and consultation with experts in the field would be beneficial.

Propiedades

IUPAC Name |

ethyl 5,5-diethoxypentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O4/c1-4-13-10(12)8-7-9-11(14-5-2)15-6-3/h11H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAXWUNXKVHKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCC(=O)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570859 | |

| Record name | Ethyl 5,5-diethoxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5,5-diethoxypentanoate | |

CAS RN |

19790-76-2 | |

| Record name | Ethyl 5,5-diethoxypentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

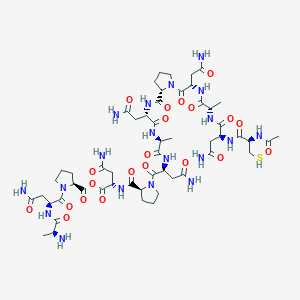

![2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine](/img/structure/B21702.png)

![9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B21718.png)